3-Bromo-N-butyl-4-fluorobenzamide

Overview

Description

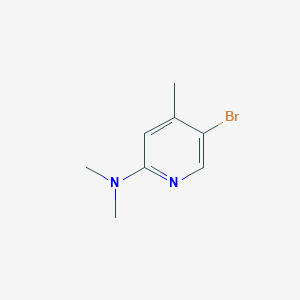

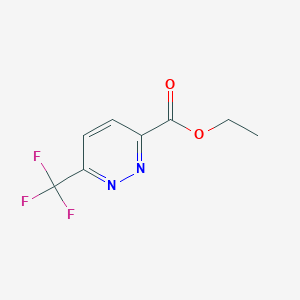

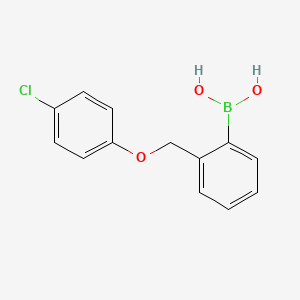

3-Bromo-N-butyl-4-fluorobenzamide is a chemical compound with the molecular formula C11H13BrFNO . It has a molecular weight of 274.13 . The compound is also known by its IUPAC name, 3-bromo-N-(tert-butyl)-4-fluorobenzamide .

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-butyl-4-fluorobenzamide consists of a benzamide core with bromo and fluoro substituents at the 3rd and 4th positions, respectively, and a butyl group attached to the nitrogen atom .Scientific Research Applications

Cellular Proliferation in Tumors

The study "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" by Dehdashti et al. (2013) investigates a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for its potential in imaging tumor proliferation through PET in patients with various malignant neoplasms. The correlation of tumor uptake with the tumor Ki-67 and mitotic index was evaluated, and the study found a significant correlation, indicating the promise of this agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Paraben Exposure and Health

Several studies have focused on the exposure to parabens, chemicals used as preservatives in personal care products, pharmaceuticals, and foods. Parabens are structurally similar to 3-Bromo-N-butyl-4-fluorobenzamide, and understanding their interaction with the human body could provide indirect insights. For example, Heffernan et al. (2015) assessed human exposure to parabens in the Australian population, highlighting widespread exposure through the consumption of processed food and cosmetics (Heffernan et al., 2015).

Skin Irritation and Mosquito Repellency

The study "Celery-based topical repellents as a potential natural alternative for personal protection against mosquitoes" by Tuetun et al. (2008) is intriguing as it focuses on a natural compound (3-n-butyl-tetrahydrophthalide) found in celery for use in mosquito repellent products. While not directly linked to 3-Bromo-N-butyl-4-fluorobenzamide, it demonstrates the potential of specific chemical compounds in developing alternative consumer products with reduced risk of skin irritation (Tuetun et al., 2008).

Safety and Hazards

3-Bromo-N-butyl-4-fluorobenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name |

3-bromo-N-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)8-4-5-10(13)9(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOVUPQZPZUAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674541 | |

| Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-butyl-4-fluorobenzamide | |

CAS RN |

1065074-05-6 | |

| Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)

![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)